6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Description
6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused triazole-pyridine core with a carboxylic acid group at position 8 and a 3-methylphenyl substituent at position 6. The compound’s synthesis likely involves annulation or aza-Wittig reactions, as seen in analogous triazolopyridines .
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
6-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-9-3-2-4-10(5-9)11-6-12(14(18)19)13-15-8-16-17(13)7-11/h2-8H,1H3,(H,18,19) |
InChI Key |
SDNSAWXXCVJBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a compound belonging to the class of triazolo-pyridine derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, characterized by a fused triazole and pyridine ring system with a carboxylic acid functional group, enhances its potential therapeutic applications.
- Molecular Formula : C14H11N3O2
- Molecular Weight : 253.26 g/mol
- IUPAC Name : 6-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Canonical SMILES : CC1=CC(=CC=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O
Antiparasitic Activity
Research has demonstrated that derivatives of the triazolo-pyridine class exhibit significant antiparasitic activity. For instance, a related compound was found to inhibit the Leishmania cdc2-related protein with an IC50 value of 0.24 μM. This suggests that 6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid may possess similar or enhanced activity against parasitic infections due to its structural characteristics .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A series of studies indicated that triazolo-pyridine derivatives can selectively inhibit various kinases involved in cancer progression. For example, modifications in the triazolo-pyridine scaffold have led to the discovery of potent inhibitors of the TGF-β type I receptor kinase (ALK5), which is implicated in tumor growth and metastasis . The specific structure of 6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid may enhance its efficacy as an anticancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : The compound's ability to inhibit specific kinases can disrupt signaling pathways critical for cell proliferation and survival.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) may alter intracellular signaling cascades, contributing to its therapeutic effects .
- Antioxidant Properties : Some studies suggest that triazolo-pyridine derivatives possess antioxidant activities that can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have focused on the biological activity of triazolo-pyridine derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid and its analogs:
Structural and Functional Insights:
Substituent Position and Bioactivity :
- The 3-methylphenyl group in the target compound enhances lipophilicity compared to hydrophilic analogs like 2-(2-hydroxyphenyl)-derivatives . This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Positional isomerism (e.g., carboxylic acid at position 7 vs. 8) influences electronic distribution and binding affinity to biological targets .
Functional Group Modifications :
- Ester derivatives (e.g., methyl esters) serve as prodrugs, masking the carboxylic acid’s polarity to enhance bioavailability .
- Halogenation (e.g., chlorine at positions 5 and 7) increases molecular weight and may enhance antimicrobial potency through steric or electronic effects .
Synthetic Routes: Most analogs are synthesized via annulation or aza-Wittig reactions, with variations in starting materials (e.g., phenyl(1H-1,2,4-triazol-5-yl)methanone) . Palladium-catalyzed methods (e.g., using Pd(OAc)₂) enable efficient cyclization for triazolopyridine cores .
Commercial and Research Relevance :
- Compounds like [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid are commercially available (e.g., Shanghai Yuanye Bio), indicating their utility as intermediates in drug discovery .
Preparation Methods
General Synthetic Route
A common synthetic approach involves the reaction of aryl azides with suitable carbonyl compounds or their derivatives under controlled conditions to form the triazole ring fused to pyridine. For example:
- Step 1: Preparation of an aryl azide intermediate, typically from the corresponding aniline derivative.
- Step 2: Cyclization reaction between the aryl azide and a β-dicarbonyl compound such as ethyl acetoacetate or a related ketoester to form the triazolopyridine core.
- Step 3: Functional group transformations to introduce or reveal the carboxylic acid at the 8-position, often by hydrolysis of ester intermediates.
- Step 4: Purification and isolation of the final compound.
This method requires precise control of reaction parameters including temperature, solvent choice, and catalysts to optimize yield and selectivity.
Specific Example Synthesis
Alternative Approaches
- Some patents and literature describe halogenated pyridine derivatives reacting with hydrazine derivatives to form triazolopyridines, followed by substitution reactions to introduce the methylphenyl group and carboxylation steps.
- Use of phosphoryl trichloride or thionyl chloride for activating carboxylic acid precursors or facilitating ring closure has been reported in related triazolopyridine syntheses.
- Column chromatography and recrystallization are common purification techniques.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF), ethanol, or ethyl acetate | Solvent choice affects solubility and reaction rate |
| Temperature | 80–120 °C | Elevated temperatures favor cyclization |
| Catalyst | Copper(I) salts or other transition metal catalysts | Catalysts improve yield and regioselectivity |
| Reaction Time | 4–24 hours | Depends on reagent reactivity and scale |
| pH for Hydrolysis | Acidic (HCl) or basic (NaOH) | Hydrolysis conditions tailored to ester stability |
Characterization and Verification
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and substitution pattern.
- Mass Spectrometry (MS): To verify molecular weight (253.26 g/mol).
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid.
- Melting Point Determination: To assess purity.
- Chromatographic Techniques: HPLC or TLC for purity and reaction monitoring.
Summary Table of Preparation Data
| Aspect | Details |
|---|---|
| Molecular Formula | C14H11N3O2 |
| Molecular Weight | 253.26 g/mol |
| Key Intermediate | 3-methylphenyl azide, ethyl acetoacetate derivative |
| Core Reaction | Azide-ketoester cyclization forming triazolopyridine |
| Functionalization | Ester hydrolysis to carboxylic acid |
| Catalysts | Copper(I) salts commonly used |
| Solvents | DMF, ethanol, ethyl acetate |
| Purification | Recrystallization, column chromatography |
| Characterization | NMR, MS, IR, melting point |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
